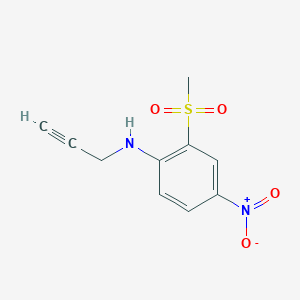

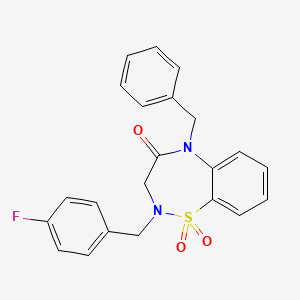

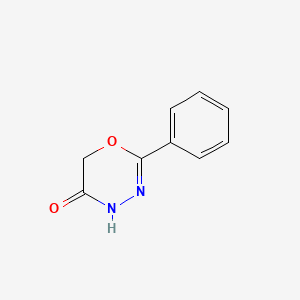

![molecular formula C16H16N4O4S B2374473 N-(Furan-2-ylmethyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamid CAS No. 899732-30-0](/img/structure/B2374473.png)

N-(Furan-2-ylmethyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide” is a pyridopyrimidine derivative . Pyridopyrimidines are a class of compounds that have been found to have various biological activities. They have been found to inhibit tyrosine kinases, which is responsible for their antitumor activity . They also have antibacterial and antifungal activities .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. Pyridopyrimidines can undergo various chemical reactions, including recyclizations .Wissenschaftliche Forschungsanwendungen

Hemmung des Wnt/β-Catenin-Signalwegs: Der Wnt/β-Catenin-Signalweg spielt eine Rolle bei der Förderung von Krebs, und seine Überaktivierung wurde bei Osteosarkomen beobachtet. Forscher haben die Verwendung dieser Verbindung zur Hemmung des Wnt-Signalwegs untersucht, was möglicherweise das Wachstum von Osteosarkomen unterdrückt .

Antitumor-Effekte: In Tierstudien zeigte die Verbindung Antitumor-Effekte gegen Karzinosarkome. Ihr Wirkmechanismus könnte die Hemmung der Dihydrofolat-Reduktase (DHFR) beinhalten .

Computergestützte Chemie und Molekulares Docking

Zusammenfassend lässt sich sagen, dass diese Verbindung vielversprechend in verschiedenen wissenschaftlichen Bereichen ist, von der Krebsforschung bis hin zur Immunologie und darüber hinaus. Ihre einzigartige Struktur und ihre potenziellen Anwendungen machen sie zu einem spannenden Forschungsgebiet. Beachten Sie, dass die laufende Forschung möglicherweise weitere Anwendungen und Mechanismen aufdecken wird. 🌟 .

Wirkmechanismus

Target of Action

The compound, also known as 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(furan-2-ylmethyl)acetamide, primarily targets dihydrofolate reductase (DHFR) , some kinases, such as the tyrosine-protein kinase transforming protein Abl or MAP kinases, and the biotin carboxylase . These targets play crucial roles in cellular processes, including cell growth and division.

Mode of Action

The compound’s interaction with its targets involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 . This interaction results in changes in the activity of the targeted enzymes, thereby affecting the cellular processes they regulate.

Biochemical Pathways

The compound affects the biochemical pathways associated with its targets. For instance, the inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a cofactor involved in the synthesis of nucleotides. This disruption can lead to the inhibition of cell growth and division .

Pharmacokinetics

Its degree of lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells . This property can impact the compound’s bioavailability, influencing its therapeutic efficacy.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effects on its targets. For example, the inhibition of DHFR can lead to antitumor effects, as observed in the case of piritrexim .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the lipid environment of cells can facilitate the diffusion of the compound into the cells due to its lipophilic nature . This can enhance the compound’s interaction with its intracellular targets, thereby influencing its therapeutic efficacy.

Biochemische Analyse

Biochemical Properties

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with dihydrofolate reductase (DHFR), an enzyme involved in the reduction of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of nucleotides . The compound’s interaction with DHFR can inhibit the enzyme’s activity, leading to a decrease in nucleotide synthesis and, consequently, cell proliferation.

Cellular Effects

The effects of 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of DHFR can lead to reduced DNA synthesis and cell division, making it a potential candidate for anti-cancer therapies . Additionally, the compound can affect other cellular processes, such as apoptosis and autophagy, by altering the expression of genes involved in these pathways.

Molecular Mechanism

The molecular mechanism of action of 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of DHFR, preventing the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate . This inhibition disrupts the folate cycle, leading to a decrease in nucleotide synthesis and cell proliferation. Furthermore, the compound can modulate the expression of genes involved in cell cycle regulation, apoptosis, and autophagy, thereby exerting its effects on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained inhibition of DHFR and prolonged effects on cell proliferation . Over time, the compound may undergo degradation, leading to a decrease in its efficacy and potential changes in its cellular effects.

Dosage Effects in Animal Models

The effects of 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide vary with different dosages in animal models. At low doses, the compound can effectively inhibit DHFR and reduce cell proliferation without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity, due to its impact on cellular metabolism and gene expression. These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide is involved in several metabolic pathways, including the folate cycle and nucleotide synthesis. The compound interacts with enzymes such as DHFR, leading to changes in metabolic flux and metabolite levels . By inhibiting DHFR, the compound disrupts the folate cycle, resulting in decreased production of tetrahydrofolate and subsequent reduction in nucleotide synthesis. This disruption can have downstream effects on other metabolic pathways, such as purine and pyrimidine biosynthesis.

Transport and Distribution

The transport and distribution of 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and efficacy, as well as its potential toxicity.

Subcellular Localization

The subcellular localization of 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles through various targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate cytoplasmic signaling pathways and cellular metabolism.

Eigenschaften

IUPAC Name |

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O4S/c1-19-14-13(15(22)20(2)16(19)23)11(5-6-17-14)25-9-12(21)18-8-10-4-3-7-24-10/h3-7H,8-9H2,1-2H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXTUBQWZDZGAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)NCC3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

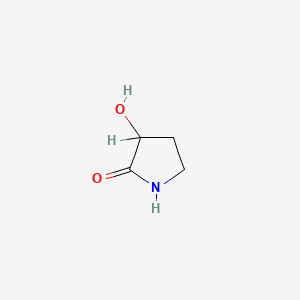

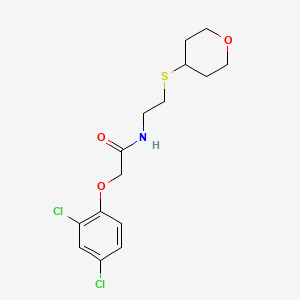

![N-(1-cyanocyclopentyl)-2-{[3-(pyrrolidine-1-sulfonyl)phenyl]amino}acetamide](/img/structure/B2374399.png)

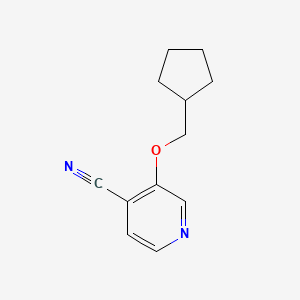

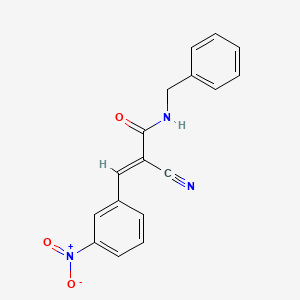

![2-chloro-5-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2374400.png)

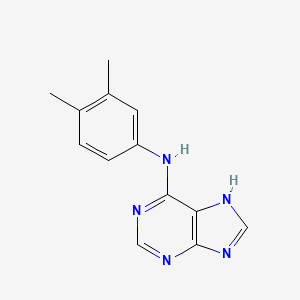

![2-[(3-chlorophenyl)sulfonylamino]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B2374407.png)

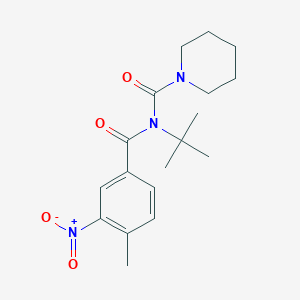

![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2374409.png)